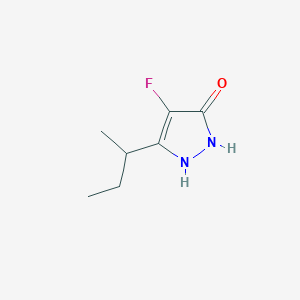
5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one is an organic compound that belongs to the pyrazolone family. This compound is characterized by the presence of a sec-butyl group and a fluorine atom attached to the pyrazolone ring. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one typically involves the reaction of 4-fluoro-3-oxobutanoic acid with sec-butylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring. The reaction conditions usually involve heating the mixture to reflux in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone N-oxides, while substitution reactions can produce a variety of substituted pyrazolones.
科学的研究の応用
5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and analgesic activities.
類似化合物との比較
Similar Compounds
4-Fluoro-1H-pyrazol-3(2H)-one: Lacks the sec-butyl group, resulting in different biological activities.
5-(tert-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one: Contains a tert-butyl group instead of a sec-butyl group, which may affect its reactivity and biological properties.
5-(sec-Butyl)-4-chloro-1H-pyrazol-3(2H)-one: Substitution of fluorine with chlorine can lead to different chemical and biological behaviors.
Uniqueness
5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one is unique due to the presence of both the sec-butyl group and the fluorine atom, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H11FN2O |
|---|---|
分子量 |
158.17 g/mol |
IUPAC名 |
5-butan-2-yl-4-fluoro-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C7H11FN2O/c1-3-4(2)6-5(8)7(11)10-9-6/h4H,3H2,1-2H3,(H2,9,10,11) |
InChIキー |
IXIBIDWFYILUDW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=C(C(=O)NN1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















